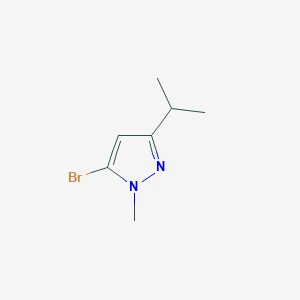

5-Bromo-3-isopropyl-1-methyl-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-1-methyl-3-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYVXZCXRDJIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Strategies for Pyrazole Core Functionalization

The pyrazole ring serves as the foundational structure for this compound. Two primary approaches dominate its synthesis: (1) cyclization of 1,3-diketones or alkynones with hydrazines and (2) post-functionalization of preformed pyrazoles .

Post-Functionalization of Preformed Pyrazoles

Direct Bromination of 3-Isopropyl-1-methyl-1H-pyrazole

Bromination of preformed pyrazoles often employs N-bromosuccinimide (NBS) or bromine (Br₂) . The substituents’ electronic effects dictate bromine placement:

- Methyl and isopropyl groups are electron-donating, directing electrophilic substitution to the para (position 5) and meta positions.

Procedure :

- Dissolve 3-isopropyl-1-methyl-1H-pyrazole (hypothetical precursor) in dichloromethane.

- Add NBS (1.1 equiv) and a radical initiator (e.g., AIBN) at 0°C.

- Stir for 12 hours, purify via column chromatography.

Expected Yield : 60–75% (estimated from analogous brominations).

Limitations :

- Requires prior synthesis of 3-isopropyl-1-methyl-1H-pyrazole.

- Competing bromination at position 4 may occur.

Multi-Step Synthesis from Halogenated Intermediates

Carboxylate Pathway (Adapted from Patent CN112079781A)

This route, originally designed for 5-bromo-1-methyl-1H-pyrazol-3-amine, can be modified:

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Cyclization | Diethyl butynedioate + isopropylhydrazine, ethanol, reflux | Ethyl 5-hydroxy-3-isopropyl-1-methyl-1H-pyrazole-3-carboxylate |

| 2 | Bromination | POBr₃, 80°C, 4h | Ethyl 5-bromo-3-isopropyl-1-methyl-1H-pyrazole-3-carboxylate |

| 3 | Hydrolysis | NaOH (aq), ethanol, room temperature | This compound-3-carboxylic acid |

| 4 | Decarboxylation | Cu powder, quinoline, 200°C | This compound |

Key Data :

Alternative Routes via Suzuki-Miyaura Coupling

Boronic Acid Intermediate Strategy

A less explored but viable method involves cross-coupling:

- Synthesize 3-bromo-5-isopropyl-1-methyl-1H-pyrazole (CAS 1779857-28-1).

- Perform Suzuki-Miyaura coupling with isopropylboronic acid.

Challenges :

- Requires palladium catalysts (e.g., Pd(PPh₃)₄).

- Competing side reactions at the bromine site.

Comparative Analysis of Methods

Critical Challenges and Optimization Opportunities

Regioselectivity Control :

Decarboxylation Efficiency :

Cost-Effective Hydrazines :

- Isopropylhydrazine is less commercially available than methylhydrazine, necessitating in situ preparation.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-3-isopropyl-1-methyl-1H-pyrazole, while coupling reactions can produce various biaryl derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-isopropyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Medicine: It is investigated for its potential as a precursor in drug discovery and development.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards biological targets. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, further modulating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole

- CAS Number : 1780931-99-8

- Molecular Formula : C₇H₁₁BrN₂

- Molecular Weight : 203.08 g/mol

- Structure : A pyrazole ring substituted with bromine at position 5, an isopropyl group at position 3, and a methyl group at position 1 (Figure 1).

Synthesis: Limited synthesis details are available in the provided evidence, but analogous compounds (e.g., 5-Bromo-1,3-dimethyl-1H-pyrazole) are synthesized via nucleophilic substitution or cross-coupling reactions .

Substituent positions influence reactivity and biological activity .

Table 1: Structural and Molecular Comparison

Key Findings:

Substituent Position and Reactivity: Bromine at C5 (target compound) vs. C4 (CAS 60061-60-1) alters electronic distribution. C5-brominated pyrazoles are more reactive in cross-coupling reactions due to favorable resonance stabilization . Methyl vs.

Halogen Effects :

- In isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 from ), bromine’s larger atomic radius enhances van der Waals interactions, improving binding affinity in therapeutic targets .

Electronic and Steric Effects: Fluorinated derivatives (e.g., CAS 82633-52-1) exhibit higher lipophilicity, enhancing membrane permeability in drug design . Electron-withdrawing groups like cyano (CAS 76767-44-7) decrease electron density at the pyrazole ring, favoring electrophilic substitution at specific positions .

Therapeutic Potential: While the target compound lacks direct activity data, structurally related bromopyrazoles (e.g., CAS 5744-70-7) show antimicrobial properties, suggesting that substituent optimization could unlock similar applications .

Biologische Aktivität

5-Bromo-3-isopropyl-1-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 202.07 g/mol. The structure features a bromine atom at the 5-position and an isopropyl group at the 3-position of the pyrazole ring, contributing to its unique chemical and biological properties.

Anticancer Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activities. A study highlighted the compound's efficacy against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating potent activity. For instance:

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. Studies have shown that compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets within cancer cells, leading to apoptosis and inhibition of cell proliferation. Further research is required to elucidate these pathways fully.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate precursors such as isopropyl hydrazine and brominated pyrazole derivatives.

- Substitution Reactions : Employing electrophilic bromination followed by nucleophilic substitution to introduce the isopropyl group.

Example Synthesis Pathway

A typical synthesis pathway involves:

- Reacting isopropyl hydrazine with a suitable brominated carbonyl compound.

- Purifying the resulting product using recrystallization techniques.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of similar pyrazole derivatives, establishing benchmarks for evaluating new compounds:

These studies indicate that modifications in the pyrazole structure can significantly influence biological activity, emphasizing the importance of structure–activity relationships (SAR) in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves bromination of pre-formed pyrazole precursors. For example, halogenation of 3-isopropyl-1-methyl-1H-pyrazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces bromine at the 5-position. Optimization includes solvent selection (e.g., dichloromethane for milder conditions), temperature control, and catalyst screening. Reaction progress should be monitored via thin-layer chromatography (TLC), followed by purification using silica gel column chromatography with ethyl acetate/hexane gradients . Alternative routes involve cyclization of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Identifies substituent integration and coupling patterns (e.g., methyl groups at δ 1.3–1.5 ppm, isopropyl splitting).

- ¹³C NMR : Confirms bromine attachment at C5 (deshielded signal ~110–120 ppm).

- IR Spectroscopy : Detects C-Br stretches at ~550–600 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 231 (C₈H₁₁BrN₂⁺) confirms molecular weight.

- HPLC-UV : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients (λ = 254 nm) .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group in palladium-catalyzed couplings. For Suzuki-Miyaura reactions, use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in tetrahydrofuran (THF)/water (3:1) at 80°C. Ligands like XPhos enhance yields by stabilizing palladium intermediates. Post-reaction, purify via flash chromatography and characterize coupling products (e.g., 5-aryl derivatives) via HRMS and NOESY for regioselectivity confirmation .

Q. What strategies resolve contradictory data on the biological activity of this compound across studies?

- Methodological Answer :

- Dose-Response Assays : Establish EC₅₀/IC₅₀ values in standardized cell lines (e.g., HEK293 for receptor binding).

- Structural Analogs : Compare with des-bromo or isopropyl-substituted analogs to isolate substituent effects.

- Computational Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450). Validate with surface plasmon resonance (SPR) for affinity measurements (KD values) .

Q. How can derivatives of this compound be designed to enhance pharmacokinetic properties without compromising target affinity?

- Methodological Answer :

- Hydrophilic Modifications : Introduce -OH or -COOH at the isopropyl group to improve solubility (logP reduction).

- Bioisosteric Replacement : Replace Br with CF₃ to maintain steric bulk while enhancing metabolic stability.

- In Vitro Profiling : Assess microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .

Q. What role does the isopropyl group play in the compound’s conformational stability and interaction with hydrophobic binding pockets?

- Methodological Answer : The isopropyl group enhances lipophilicity, favoring partitioning into lipid-rich regions of proteins (e.g., kinase ATP pockets). Use molecular dynamics simulations (AMBER force field) to analyze van der Waals interactions. Compare with tert-butyl analogs to evaluate steric effects on binding entropy .

Q. Which analytical methods are recommended for detecting decomposition products during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitoring. Identify hydrolytic debromination products (e.g., 3-isopropyl-1-methyl-1H-pyrazole) and oxidative byproducts (e.g., pyrazole-N-oxide). Store under argon at -20°C in amber vials to minimize photodegradation .

Comparative and Mechanistic Questions

Q. How does the reactivity of this compound differ from triazole analogs (e.g., 5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole)?

- Methodological Answer : Pyrazoles exhibit lower aromatic stabilization than triazoles, leading to faster halogen displacement. Compare reaction rates in SNAr reactions using piperidine as a nucleophile. Triazoles require harsher conditions (e.g., 100°C in DMSO) due to stronger N-Br resonance stabilization .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.